
(2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with a phenyl group and a 4-methylphenoxy group attached to a dihydrobenzopyran core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the benzopyran core.
Attachment of the 4-Methylphenoxy Group: This can be done through an etherification reaction, where a 4-methylphenol is reacted with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The phenyl and 4-methylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
(2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or antioxidant properties.
Medicine: Exploring its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
作用機序
The mechanism of action of (2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R,4R)-4-(4-Methoxyphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran: Similar structure but with a methoxy group instead of a methyl group.
(2R,4R)-4-(4-Chlorophenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
(2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
88214-71-5 |
|---|---|
分子式 |
C22H20O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
(2R,4R)-4-(4-methylphenoxy)-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C22H20O2/c1-16-11-13-18(14-12-16)23-22-15-21(17-7-3-2-4-8-17)24-20-10-6-5-9-19(20)22/h2-14,21-22H,15H2,1H3/t21-,22-/m1/s1 |
InChIキー |
TTXIWVDAUDWYNP-FGZHOGPDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)O[C@@H]2C[C@@H](OC3=CC=CC=C23)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)OC2CC(OC3=CC=CC=C23)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



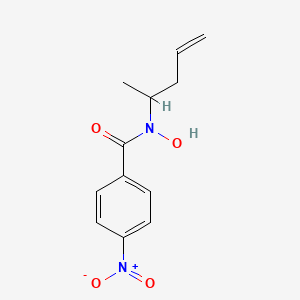
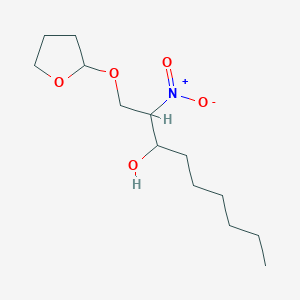
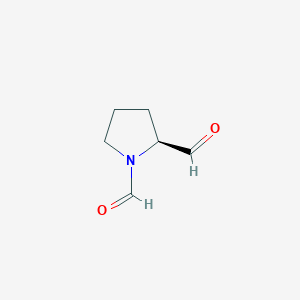

![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]](/img/structure/B14384593.png)
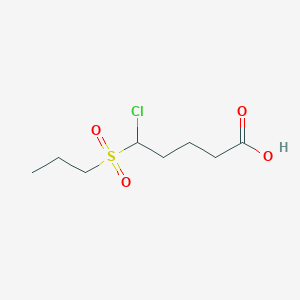
![(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
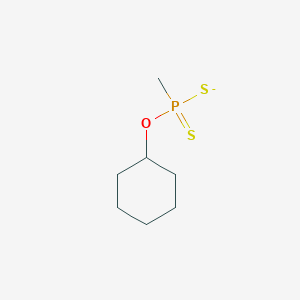
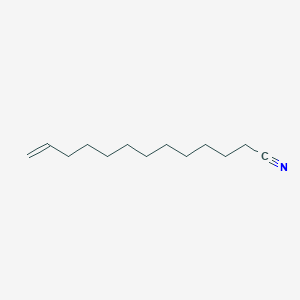
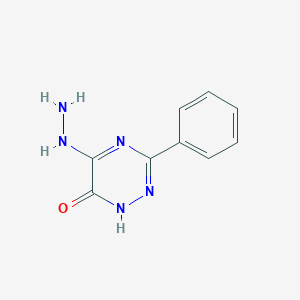
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
